![molecular formula C4H4O B073574 2-Butynal CAS No. 1119-19-3](/img/structure/B73574.png)
2-Butynal
Overview
Description
2-Butynal is a chemical compound with the molecular formula C4H4O . It has an average mass of 68.074 Da and a mono-isotopic mass of 68.026215 Da .
Synthesis Analysis
2-Butynal can be produced through various methods. One approach involves the use of anaerobic Acetone–Butanol–Ethanol fermentation . Another method involves the use of recombinant E. coli cells in a micro-aqueous, solvent-free reaction system . Additionally, retrosynthetic analysis can be used to design a multi-step synthesis using the reactions studied to date .
Molecular Structure Analysis
The molecular structure of 2-Butynal consists of four carbon atoms, four hydrogen atoms, and one oxygen atom . The ChemSpider ID for 2-Butynal is 120622 .
Chemical Reactions Analysis
The reactivity of 2-Butynal with other compounds is influenced by various factors. For example, the target of the attack of the peroxy radicals on CH bonds of 2-butanol is controlled by the ratio between the electron-donating and electron-accepting abilities of hydrogen atoms of CH bonds of the alcohol .
Scientific Research Applications
Production of Butanol from Biomass
2-Butynal can be used in the production of butanol from biomass . Butanol, as a liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
Use in Chemical and Cosmetic Industries
Butanol, which can be produced from 2-Butynal, can be used in chemical and cosmetic industries as a solvent .
Production of Biobutanol
2-Butynal can be used in the production of biobutanol . Biobutanol production from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
Pretreatment and Hydrolysis of Hemicellulose and Cellulose
2-Butynal can be used in the pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . This process is part of the production of lignocellulosic butanol .
Overcoming Challenges in Butanol Fermentation
2-Butynal can be used to overcome challenges in butanol fermentation, such as low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
Safety And Hazards
Future Directions
properties
IUPAC Name |
but-2-ynal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJPDMLLCDXIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149766 | |
Record name | 2-Butynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynal | |
CAS RN |
1119-19-3 | |
Record name | 2-Butynal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-2-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYNAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EST92W9M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: The molecular formula of 2-Butynal is C4H4O, and its molecular weight is 68.07 g/mol.
A: Yes, the He(I) photoelectron spectrum of 2-Butynal has been reported, allowing for the assignment of ionization energy bands to specific orbitals. []
A: 2-Butynal, particularly in its polymeric form, is known to be unstable in the condensed phase. []
A: Yes, derivatives of 2-Butynal, such as 4-(trialkylsilyl)oxybut-2-ynals, have been successfully employed as dienophiles in Diels-Alder reactions for synthesizing α-(hydroxymethyl)benzaldehydes. [, ]
ANone: 2-Butynal can participate in a variety of reactions, including:
- Michael addition-aldol cyclization: It reacts with the sodium salt of dimethyl 1,3-acetonedicarboxylate to form tetrasubstituted aromatic rings. [] This strategy was employed in the synthesis of mycophenolic acid. []
- Tandem reactions with Bobbitt's salt oxidation: 2-Butyn-1,4-diol can be selectively oxidized to 2-Butynal derivatives using Bobbitt's salt, followed by direct utilization in Wittig, Grignard, or Diels-Alder reactions. []
- Metal-free synthesis of 2-aminothiophenes: 2-Butynal reacts with thioamides in alcohols to produce functionalized 2-aminothiophene derivatives through a cascade reaction. []
A: Yes, ab initio calculations have been used to study the acetylene carbene rearrangement of 2-Butynal, providing insights into the activation parameters and substituent effects on the reaction mechanism. []
A: Research indicates that the substituents on 2-Butynal significantly influence its reactivity. For instance, electron-rich aromatic substituents at the 3-position of 2-Butynal are crucial for its reaction with 1,3-bis(dimethylamino)trimethinium perchlorate. []
A: While 2-Butynal itself is unstable, using it in the form of acetals can improve its stability and facilitate further reactions. [, ]
ANone: The provided research primarily focuses on the synthetic applications and reactivity of 2-Butynal and its derivatives. Information regarding its pharmacological properties, toxicity, or potential therapeutic applications is limited in these studies.
ANone: Various analytical techniques have been employed in the provided research, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and analyze the products of reactions involving 2-Butynal and its derivatives. [, , ]
- Mass Spectrometry (MS): Employed to study fragmentation patterns and identify reaction products. []
- High-Performance Liquid Chromatography (HPLC): Used to isolate and purify peptides containing the binding site of a 2-Butynal derivative. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Utilized to study the topa semiquinone radical in an enzyme after reaction with a 2-Butynal derivative. []
ANone: The provided research focuses on the synthetic and chemical aspects of 2-Butynal and its derivatives. Consequently, information on environmental impact, dissolution properties, quality control, immunogenicity, and other related aspects is not addressed in these studies.
ANone: Milestones include:
- Development of synthetic routes to 2-Butynal and its derivatives: Various methods for synthesizing 2-Butynal and its derivatives have been developed, including those utilizing acetals and utilizing the oxidation of 2-butyne-1,4-diol. [, , ]
- Exploration of its reactivity: Research has unveiled the versatile reactivity of 2-Butynal in reactions like Michael additions, Diels-Alder cycloadditions, and metal-free heterocycle formations. [, , , , ]
- Understanding its role in enzymatic inhibition: Studies have shown that a 2-Butynal derivative, 2-Butyne-1,4-diamine (DABI), acts as a mechanism-based inhibitor of copper-containing plant amine oxidases. []
ANone: The research on 2-Butynal demonstrates clear connections between:
- Organic synthesis and medicinal chemistry: The development of synthetic methods for 2-Butynal derivatives has implications for the preparation of biologically relevant molecules, including potential pharmaceuticals. [, , , ]
- Synthetic chemistry and biochemistry: Understanding the reactivity of 2-Butynal, particularly its interaction with enzymes, provides insights into biological processes and potential strategies for enzyme inhibition. []
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